Product packaging for tert-Butyl Methyl(piperidin-3-yl)carbamate(Cat. No.:CAS No. 172478-01-2)

tert-Butyl Methyl(piperidin-3-yl)carbamate

Cat. No.: B060757
CAS No.: 172478-01-2
M. Wt: 214.3 g/mol
InChI Key: RTXNDTNDOHQMTI-UHFFFAOYSA-N
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Description

tert-Butyl methyl(piperidin-3-yl)carbamate (CAS 172478-01-2) is a high-value piperidine derivative that serves as a versatile building block and key intermediate in organic synthesis and pharmaceutical research. With a molecular formula of C11H22N2O2 and a molecular weight of 214.30 g/mol, this compound is characterized by its carbamate group, which acts as a protective group for amines, enabling selective reactions in complex multi-step synthesis. Research Applications and Value: Pharmaceutical Development: This compound is a crucial synthetic intermediate in the development of various pharmaceuticals, particularly in the synthesis of potential analgesics and anti-inflammatory drugs . Neuroscience Research: Its unique piperidine structure makes it a valuable scaffold for exploring neuroactive compounds. It has been investigated as a ligand in receptor binding studies and has shown promise as a selective inhibitor of enzymes like butyrylcholinesterase, indicating potential applications in researching neurodegenerative diseases such as Alzheimer's . Organic Synthesis Building Block: The structure of this compound allows it to participate in various reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile precursor for synthesizing more complex molecules . Handling and Storage: To maintain stability and purity, this air- and heat-sensitive compound should be stored in a dark place under an inert atmosphere at room temperature . Safety Information: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Please refer to the Safety Data Sheet (SDS) for detailed handling protocols. Hazard Statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2O2 B060757 tert-Butyl Methyl(piperidin-3-yl)carbamate CAS No. 172478-01-2

Properties

IUPAC Name

tert-butyl N-methyl-N-piperidin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXNDTNDOHQMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625682
Record name tert-Butyl methyl(piperidin-3-yl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172478-01-2
Record name tert-Butyl methyl(piperidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-methyl-N-(piperidin-3-yl)carbamate
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Significance As a Key Pharmaceutical Intermediate and Active Pharmacophore in Drug Synthesis

Tert-Butyl Methyl(piperidin-3-yl)carbamate and related piperidine (B6355638) carbamates are fundamental intermediates in the synthesis of a wide array of pharmaceutical compounds. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen or an amino substituent, allowing for selective chemical transformations at other positions of the molecule before its removal under mild conditions. rsc.org This strategy is fundamental in multi-step syntheses of complex drug targets.

A prominent example is the use of the closely related compound, (R)-tert-Butyl piperidin-3-ylcarbamate, as a key intermediate in the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes. indiamart.com The piperidine ring is a core component of the final drug, and the use of a chiral, Boc-protected intermediate ensures the correct stereochemistry essential for its therapeutic effect.

Table 1: Examples of Piperidine Carbamates in Medicinal Chemistry

Compound/Class Target Enzyme(s) Role/Significance Reference(s)
(R)-tert-Butyl piperidin-3-ylcarbamate DPP-4 (as precursor) Key chiral intermediate for the synthesis of Linagliptin. indiamart.com
Piperidine/Piperazine (B1678402) Carbamates MAGL, FAAH Act as covalent inhibitors for studying the endocannabinoid system. acs.orgnih.govnih.gov

Role in the Synthesis of Enantiomerically Pure Molecules

The stereochemistry of piperidine-containing drugs is often critical to their biological activity and safety profile. google.com Consequently, the development of methods for the synthesis of enantiomerically pure piperidine (B6355638) derivatives is a major area of chemical research. Piperidine carbamates like tert-Butyl Methyl(piperidin-3-yl)carbamate are central to these efforts, often serving as chiral building blocks to construct stereochemically defined target molecules. chembk.com

Several advanced synthetic strategies have been developed to access these enantiopure compounds:

Asymmetric Hydrogenation: A highly efficient method involves the asymmetric hydrogenation of substituted pyridine (B92270) precursors using chiral iridium or rhodium catalysts. This approach can yield enantioenriched piperidines with high selectivity (up to 99:1 er). nih.govmdpi.com

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials, such as amino acids, to construct the chiral piperidine ring. whiterose.ac.uk

Diastereoselective Cyclization and Functionalization: Methods like diastereoselective lithiation followed by trapping with an electrophile can install substituents onto a Boc-protected piperidine ring with a high degree of stereocontrol, allowing access to specific trans or cis isomers. rsc.org Intramolecular cyclization reactions, such as the aza-Heck reaction, also provide powerful routes to enantiomerically enriched substituted piperidines. mdpi.com

Optical Resolution: Racemic mixtures of piperidine carbamates can be separated into their constituent enantiomers through classical resolution, for instance, by forming diastereomeric salts with a chiral acid. google.com

The availability of specific enantiomers, such as (R)-tert-Butyl methyl(piperidin-3-yl)carbamate or the (S)-enantiomer, is crucial for synthesizing chiral drugs and exploring structure-activity relationships in medicinal chemistry. vwr.comnih.gov

Table 2: Selected Methods for Synthesizing Enantiomerically Pure Piperidines

Synthetic Method Description Key Features Reference(s)
Asymmetric Hydrogenation of Pyridines Reduction of a pyridine ring using a chiral metal catalyst (e.g., Ir, Rh) and a hydrogen source. Provides direct access to chiral piperidines with high enantioselectivity. nih.govmdpi.com
Chiral Pool Synthesis Use of naturally occurring chiral molecules (e.g., L-amino acids) as starting materials. The final product's stereochemistry is derived from the starting material. whiterose.ac.uk
Diastereoselective Lithiation/Trapping Stereocontrolled functionalization of an existing piperidine ring protected with a group like Boc. Allows for the synthesis of specific diastereomers (e.g., trans-2,6-disubstituted). rsc.org

Broad Utility in Medicinal Chemistry and Drug Development

Chemoenzymatic Synthesis Approaches

The convergence of enzymatic and chemical methods offers elegant and efficient pathways to chiral piperidine derivatives. This chemoenzymatic approach leverages the high selectivity of biocatalysts to install chiral centers, which are then elaborated using traditional organic reactions.

Biocatalytic Transamination and Spontaneous Cyclization Processes

A prominent chemoenzymatic strategy for synthesizing piperidine rings involves the use of transaminase (ATA) biocatalysts. researchgate.net These enzymes facilitate the conversion of a ketone to a chiral amine. In a well-designed cascade, a starting material like ethyl N-Boc-D-pyroglutamate can be transformed via a transamination-spontaneous cyclization process. researchgate.net The transaminase introduces the amine functionality with high stereocontrol, and the resulting intermediate is primed for intramolecular cyclization to form the piperidine scaffold. This method is part of a broader interest in developing hybrid bio-organocatalytic cascades to access key chiral building blocks and bioactive natural products. nih.gov

Optimization of Biocatalyst Loading and Reaction Conditions

To maximize the efficiency of transaminase-catalyzed reactions, careful optimization of various parameters is essential. rsc.org Transaminases (TAs) are recognized as highly promising biocatalysts for preparing chiral amino compounds due to their excellent enantioselectivity and environmentally friendly nature. rsc.orgresearchgate.net However, since the transamination reaction is reversible, strategies must be employed to shift the reaction equilibrium towards the product side. researchgate.net

Key optimization parameters include biocatalyst loading, pH, temperature, and the choice of amine donor. Reducing the biocatalyst loading is crucial for process economy, but it must be balanced to ensure the reaction rate is not limited by other factors, such as mass transfer. nih.gov Progress-time curves under controlled conditions are analyzed to determine the intrinsic kinetics of the enzyme. nih.gov The stability of the enzyme under various conditions is also a critical factor that needs to be assessed to develop a robust process. rsc.org

Table 1: General Parameters for Optimizing Transaminase Reactions

ParameterTypical Range/ConditionPurposeCitation
pH 7.0 - 9.0Maintain optimal enzyme activity and stability. rsc.org
Temperature 30 - 50 °CBalance reaction rate with enzyme stability. researchgate.net
Amine Donor Isopropylamine, AlanineUsed in excess to shift reaction equilibrium. researchgate.net
Cofactor Pyridoxal 5'-phosphate (PLP)Essential for transaminase activity. nih.gov
Product Removal In situ product removal (ISPR)Overcomes equilibrium limitations and product inhibition. researchgate.net

Strategies for Enhancing Optical Purity and Enantiomeric Excess

Achieving high optical purity is a primary goal in the synthesis of pharmaceutical intermediates. Chemoenzymatic methods inherently offer high enantioselectivity. For instance, the synthesis of tert-butyl ((3R, 6R)-6-methylpiperidin-3-yl) carbamate via a chemoenzymatic route was developed specifically to yield an optically pure product. researchgate.net

Beyond biocatalysis, several other strategies are employed to enhance the enantiomeric excess (ee) or enantiomeric ratio (er) of piperidine derivatives. Classical resolution using a chiral resolving agent is a well-established technique. In one example, 2-piperidin-2-yl ethanol (B145695) was resolved to over 97% ee through a single crystallization step using N-acetyl-L-leucine. google.com Asymmetric hydrogenation of substituted pyridines is another powerful method for directly installing the chiral center with high enantioselectivity. nih.gov Furthermore, kinetic resolution using a chiral base like n-BuLi/sparteine has been successfully applied to N-Boc-protected piperidines, yielding high enantiomeric ratios. rsc.org

Table 2: Methods for Enhancing Enantiomeric Purity of Piperidine Derivatives

MethodSubstrate ExampleReagent/CatalystResultCitation
Chemoenzymatic Synthesis Ethyl N-Boc-D-pyroglutamateTransaminase (ATA)Optically Pure Product researchgate.net
Classical Resolution 2-Piperidin-2-yl-ethanolN-acetyl-L-leucine> 97% ee google.com
Asymmetric Hydrogenation 2-Alkylpyridinium SaltIridium/(S,S)-L4 Complex86:14 er nih.gov
Kinetic Resolution N-Boc-spirocyclic 2-arylpiperidinen-BuLi/(+)-sparteine>95% ee rsc.org

Multi-Step Organic Synthesis Techniques

Traditional multi-step organic synthesis provides a versatile and powerful toolkit for constructing and modifying the this compound scaffold, allowing for the introduction of diverse functional groups.

N-Alkylation and Carbonylative Coupling Reactions

The secondary amine of the piperidine ring is a common site for functionalization. N-alkylation introduces substituents that can modulate the pharmacological properties of the final compound. A highly efficient method for N-alkylation is phase transfer catalysis (PTC). For example, a related carbamate was alkylated using dimethyl sulfate (B86663) as the alkylating agent, with potassium hydroxide (B78521) as the base and tetrabutylammonium (B224687) bromide as the phase transfer catalyst, achieving yields of up to 97%. google.com

Carbonylative coupling reactions are a powerful tool for converting aryl or alkenyl halides into carbonyl compounds like esters and amides, a process that can be applied to a suitably functionalized piperidine ring. nih.govrsc.org These palladium-catalyzed reactions involve the incorporation of carbon monoxide (CO) and a nucleophile. nih.gov Recent advancements include the development of CO-free carbonylation methods, which use surrogates like molybdenum hexacarbonyl, enhancing the safety and practicality of these transformations. nih.govthieme-connect.de

Table 3: Example of a Phase Transfer Catalyzed N-Alkylation Reaction

SubstrateAlkylating AgentCatalyst SystemSolventYieldCitation
(R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl esterDimethyl sulfateKOH / Tetrabutylammonium bromideEthyl acetate (B1210297)97% google.com

Functional Group Interconversions on the Piperidine Scaffold

Functional group interconversion (FGI) is fundamental to organic synthesis, enabling the transformation of one functional group into another. ub.eduvanderbilt.edu On the piperidine scaffold, FGI allows for the late-stage modification of the molecule to create analogues for structure-activity relationship (SAR) studies. nih.gov Classic FGI reactions include the conversion of alcohols to halides using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.edu

More advanced strategies for functionalizing the piperidine ring involve the direct activation of C-H bonds. nih.govchemistryviews.org A novel approach combines biocatalytic C-H oxidation to install a hydroxyl group on the piperidine ring, which then serves as a handle for subsequent radical cross-coupling reactions. nih.govchemistryviews.orgchemrxiv.org This powerful combination allows for the modular and stereoselective introduction of various substituents onto the saturated heterocyclic core, streamlining the synthesis of complex, three-dimensional molecules. nih.govchemistryviews.org

Table 4: Selected Functional Group Interconversions

Starting GroupReagent(s)Resulting GroupCitation
Alcohol (R-OH)SOCl₂Alkyl Chloride (R-Cl) vanderbilt.edu
Alcohol (R-OH)PBr₃, pyridine (B92270)Alkyl Bromide (R-Br) vanderbilt.edu
Amide (R-CONH₂)POCl₃, pyridineNitrile (R-CN) vanderbilt.edu
C-H BondBiocatalyst (e.g., P4H)C-OH Bond chemistryviews.org
Carboxylic AcidNi-electrocatalysis / Aryl IodideAryl Group (Decarboxylative Coupling) chemistryviews.org

Condensation Reactions in Derivative Synthesis

The synthesis of derivatives of this compound frequently employs condensation reactions, with reductive amination being a cornerstone technique. This powerful method allows for the formation of a new carbon-nitrogen bond at the piperidine nitrogen, enabling the introduction of a wide array of substituents.

Reductive amination is fundamentally a two-step, one-pot process. pearson.com It begins with the condensation of a secondary amine, such as the piperidine nitrogen in the parent compound, with a carbonyl group of an aldehyde or ketone. This reaction forms a transient iminium ion intermediate. The subsequent in-situ reduction of this intermediate by a suitable reducing agent yields the corresponding tertiary amine derivative. researchgate.net

The versatility of this reaction is one of its key advantages in medicinal chemistry for creating libraries of related compounds. researchgate.net A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired selectivity. Common hydride reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), known for its mildness and broad applicability, and sodium cyanoborohydride (NaBH₃CN). researchgate.netchim.it Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) is another effective reduction method. researchgate.net

For example, reacting this compound with a specific aldehyde via reductive amination would yield a derivative with a new substituent attached to the piperidine nitrogen. This approach was successfully used in the synthesis of N-substituted piperidines from N-Boc-piperidin-4-one, highlighting its utility in building complex molecular scaffolds. researchgate.net The reaction of an appropriate dicarbonyl compound with an amine source can also lead to the formation of the piperidine skeleton itself through a double reductive amination process. chim.it

Stereoselective Synthesis and Optical Resolution

Achieving the correct stereochemistry is critical in the synthesis of pharmacologically active molecules. For this compound, with its stereocenter at the C3 position of the piperidine ring, stereoselective synthesis and optical resolution are paramount.

Chiral Auxiliaries and Asymmetric Catalysis in Piperidine Carbamate Synthesis

Asymmetric synthesis aims to selectively create a single enantiomer of a chiral product. nih.gov This can be accomplished using several strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool.

A chiral auxiliary is an optically active compound that is temporarily attached to a non-chiral starting material. It directs the stereochemical course of a subsequent reaction to form a specific diastereomer. After the desired stereocenter is created, the auxiliary is removed and can often be recycled. nih.govnih.gov

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and atom-economical approach. A notable example is the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine, which can produce 3-substituted tetrahydropyridines with high regio- and enantioselectivity. These intermediates are valuable precursors for enantioenriched piperidines. chim.it Another powerful method is asymmetric organocatalysis, where a chiral organic molecule, such as a chiral phosphoric acid, catalyzes the reaction. This has been used to synthesize highly functionalized piperidine-2-carboxylates in excellent yields and enantiomeric excess (up to 99% ee). bldpharm.com

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or sugars, as starting materials. For instance, enantiomerically pure 3-(N-Boc amino) piperidine derivatives have been synthesized starting from the natural amino acid L-glutamic acid. This multi-step route leverages the inherent chirality of the starting material to produce the final product as a single enantiomer. researchgate.net

Optical Resolution Techniques for Piperidin-3-ylcarbamate Compounds

When a stereoselective synthesis is not employed, a racemic mixture (an equal mixture of both enantiomers) is often produced. Optical resolution is the process of separating these enantiomers. A classic and industrially viable method is the formation of diastereomeric salts.

This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting salts are no longer mirror images (they are diastereomers) and thus have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. researchgate.netchemicalbook.com

For the resolution of racemic tert-butyl piperidin-3-ylcarbamate, optically active mandelic acid has proven to be a highly effective resolving agent. researchgate.netchemicalbook.com The process involves mixing the racemic carbamate with an optically pure form of mandelic acid (e.g., (R)-mandelic acid) in a suitable solvent. The diastereomeric salt of one enantiomer precipitates preferentially from the solution. After filtration, the salt is treated with a base to neutralize the resolving agent and liberate the desired enantiomerically pure amine. This method has been shown to produce tert-butyl (R)-piperidin-3-ylcarbamate with an optical purity of 99.8% enantiomeric excess (%ee). researchgate.net

Parameter Details Reference
Compound (±)-tert-Butyl piperidin-3-ylcarbamate researchgate.net
Resolving Agent (R)-mandelic acid researchgate.net
Solvent 4-methyl-2-pentanone and ethyl acetate researchgate.net
Process Dissolution, partial concentration to induce crystallization, filtration researchgate.net
Resulting Enantiomer (R)-tert-butyl piperidin-3-ylcarbamate researchgate.net
Yield 79.7% researchgate.net
Optical Purity 99.8% ee researchgate.net

A summary of the optical resolution of tert-butyl piperidin-3-ylcarbamate using (R)-mandelic acid.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to chemical synthesis aims to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency.

Eco-Efficient Catalytic Innovations

Catalysis is a cornerstone of green chemistry, and innovations in this area are driving more sustainable synthetic routes. For carbamate synthesis, traditional methods often rely on toxic reagents like phosgene. Modern catalytic approaches offer safer and more efficient alternatives.

One such innovation is the use of palladium chloride (PdCl₂) as a catalyst for synthesizing carbamates directly from organic azides, carbon monoxide (CO), and alcohols. This method is highly efficient, proceeds under mild conditions, and demonstrates excellent atom economy, with dinitrogen (N₂) being the only byproduct.

Another green strategy involves using recoverable and reusable catalysts. A polymer-supported version of the base 1,8-diazabicyclo[5.4.0]undec-7-ene (PS-DBU) has been developed for the three-component synthesis of carbamates from an amine, carbon dioxide (CO₂), and an alkyl halide. This process operates under mild conditions (1 atm CO₂, room temperature) and the catalyst can be easily recovered by filtration and reused multiple times, significantly reducing waste. Furthermore, research into catalysts like Ru/C for converting biomass derivatives into valuable amine intermediates represents a move towards using renewable feedstocks for chemical production.

Catalytic System Reaction Type Green Chemistry Advantages Reference
PdCl₂ Carbamate synthesis from azides, CO, and alcohols High efficiency, mild conditions, N₂ as sole byproduct
PS-DBU Carbamate synthesis from CO₂, amines, and alkyl halides Recyclable catalyst, mild conditions, use of CO₂ as a C1 source
Ru/C Reductive amination of biomass-derived molecules Use of renewable feedstocks, recyclable catalyst

Examples of eco-efficient catalysts relevant to carbamate and amine synthesis.

Solvent Selection and Waste Reduction Strategies

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and are a major source of waste. The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and easily recycled. In the optical resolution of piperidin-3-ylcarbamate compounds, a range of solvents are used, including water, ethers (like tert-butyl methyl ether), esters (ethyl acetate), and alcohols. researchgate.net The choice among these can impact the greenness of the process; for example, ethyl acetate is generally considered a more environmentally benign solvent than aromatic solvents like toluene. researchgate.net

Waste reduction is also achieved through process optimization. One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can significantly reduce solvent use and waste generation. The development of greener reagents also plays a crucial role. For instance, tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate has been developed as a chemoselective N-tert-butoxycarbonylation reagent that offers a safer alternative to other methods for introducing the common "Boc" protecting group. By focusing on atom economy, catalyst recyclability, safer solvents, and streamlined reaction procedures, the synthesis of this compound and its derivatives can be aligned more closely with the principles of sustainability.

Mechanochemical Approaches for Sustainable Synthesis

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool in this endeavor, often reducing or eliminating the need for bulk solvents and leading to higher yields and shorter reaction times. acs.orgacs.org While direct research on the mechanochemical synthesis of this compound is not extensively documented, the principles of mechanochemistry have been successfully applied to the synthesis of its core structural motifs, namely N-Boc protected piperidines and carbamates, as well as to the N-methylation of secondary amines. This section will explore the potential application of mechanochemical strategies for the sustainable synthesis of the target compound and its derivatives, drawing upon established methodologies for related structures.

Mechanochemical synthesis is typically performed in a ball mill, where the repeated collisions of grinding media (balls) with the reactants provide the energy required to overcome activation barriers. nih.gov This solvent-free or low-solvent approach, often referred to as dry grinding or liquid-assisted grinding (LAG), offers significant advantages in terms of sustainability and process efficiency. researchgate.net

The synthesis of carbamates, a key functional group in the target molecule, has been successfully achieved using mechanochemical methods. acs.orgacs.org For instance, the reaction of alcohols and amines with a carbonylating agent can be carried out in a ball mill, yielding the desired carbamates in high yields without the need for hazardous reagents or solvents. acs.org A study demonstrated the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as an eco-friendly acylation agent for the mechanochemical preparation of various carbamates. acs.orgacs.org This approach has been shown to be general for a wide range of primary and secondary amines and alcohols, suggesting its potential applicability to the synthesis of this compound. acs.org

Similarly, the N-methylation of secondary amines, a crucial step for introducing the methyl group in the target compound, has been efficiently performed under mechanochemical conditions. nih.govresearchgate.net A rapid and solvent-free procedure for the N-methylation of a variety of secondary amines has been developed using a vibrational ball mill. nih.gov This method employs formalin as the methylating agent and sodium triacetoxyborohydride as the reducing agent, achieving high yields in short reaction times. nih.govresearchgate.net

While the direct mechanochemical synthesis of the complete this compound molecule has not been reported, the successful application of these techniques to its constituent parts strongly suggests the feasibility of such an approach. A potential mechanochemical route could involve the stepwise synthesis, starting with the N-Boc protection of a suitable piperidine precursor, followed by the formation of the methylcarbamate moiety using mechanochemical methods.

The table below summarizes findings from research on mechanochemical synthesis of related compound classes, illustrating the potential conditions and outcomes for the synthesis of this compound.

Precursor/Reaction TypeReagentsConditionsYieldReference
N-Methylation of secondary aminesFormalin, Sodium triacetoxyborohydrideVibrational ball mill, 20 min, 30 Hz78-95% nih.govresearchgate.net
Carbamate synthesis1,1'-Carbonyldiimidazole (CDI), Alcohols, AminesVibrational or planetary ball millHigh acs.orgacs.org

Reactions Involving the Carbamate Group

The carbamate functional group in this compound is a key site for chemical manipulation, offering pathways for deprotection, modification, and further functionalization.

Hydrolysis of the Carbamate Bond

The hydrolysis of the carbamate bond in Boc-protected amines is a fundamental deprotection strategy. fishersci.co.uk This reaction is typically carried out under acidic conditions. The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine. masterorganicchemistry.com

Common reagents for the hydrolysis of the Boc group include strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or concentrated hydrochloric acid (HCl) in an aqueous or organic solvent. fishersci.co.ukjk-sci.com The reaction is generally efficient and proceeds at room temperature. fishersci.co.uk

Table 1: Reagents for Carbamate Hydrolysis

Reagent Solvent(s) Typical Conditions
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room Temperature
Hydrochloric Acid (HCl) Water, Toluene, Ethyl Acetate Room Temperature

This table presents common reagents and conditions for the hydrolysis of Boc-carbamates.

Transesterification Reactions

While direct transesterification of the tert-butyl carbamate is not a common transformation due to the stability of the Boc group, related carbamates can undergo such reactions. This process would involve reacting the carbamate with an alcohol in the presence of a suitable catalyst to exchange the tert-butyl group for a different alkyl or aryl group. However, for the specific case of this compound, direct hydrolysis followed by reprotection with a different chloroformate or equivalent reagent is a more practical approach for achieving a similar outcome.

Protecting Group Chemistry: Installation and Deprotection of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under specific acidic conditions. jk-sci.comorganic-chemistry.org

Installation: The Boc group is typically introduced by reacting the parent amine, in this case, 3-methylaminopiperidine, with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.com Common bases include triethylamine (B128534) (TEA) or sodium bicarbonate. The reaction is usually performed in solvents like tetrahydrofuran (B95107) (THF), dichloromethane (DCM), or even in a biphasic system of chloroform (B151607) and water. fishersci.co.ukjk-sci.com The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc protected amine. jk-sci.com

Deprotection: As detailed in the hydrolysis section, the removal of the Boc group is efficiently achieved using strong acids. masterorganicchemistry.com The choice of acid and solvent can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. For instance, selective deprotection can sometimes be achieved. For example, zinc bromide in dichloromethane has been reported to selectively cleave secondary N-Boc groups in the presence of primary N-Boc groups. jk-sci.com

Table 2: Protecting Group Chemistry of the Boc Group

Transformation Reagents Base (if applicable) Solvent(s)
Installation Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (TEA), Sodium Bicarbonate THF, DCM, Acetonitrile

| Deprotection | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) | N/A | Dichloromethane (DCM), Ethyl Acetate |

This table summarizes the common reagents and solvents used for the installation and deprotection of the Boc protecting group on amines.

Transformations on the Piperidine Ring

The piperidine ring itself is amenable to a range of chemical transformations, allowing for further diversification of the molecular scaffold.

Oxidation Reactions and Associated Reagents

Common oxidizing agents for the conversion of cyclic amines to lactams (piperidones) include reagents like ruthenium tetroxide (RuO₄) or potassium permanganate (B83412) (KMnO₄). Dehydrogenation to the corresponding pyridine can be achieved using various catalysts, often at elevated temperatures.

Reduction Reactions and Catalytic Hydrogenation

While the piperidine ring in this compound is already saturated, the concept of reduction is highly relevant in the synthesis of piperidines from their aromatic precursors, pyridines. nih.gov Catalytic hydrogenation is a standard method for this transformation, employing catalysts such as platinum, palladium, or rhodium on a carbon support (e.g., Pd/C, Pt/C) in the presence of hydrogen gas. nih.govnih.gov

The hydrogenation of substituted pyridines can be influenced by the nature and position of the substituents. For instance, the hydrogenation of pyridine derivatives can be carried out under mild conditions, sometimes with acid activation, although this can introduce issues with waste and corrosion. nih.gov More recent methods focus on electrocatalytic hydrogenation, which can proceed at ambient temperature and pressure. nih.gov The stereochemical outcome of the hydrogenation can also be controlled, with methods developed for the stereoselective synthesis of substituted piperidines. rsc.org

Table 3: Catalysts for Pyridine Reduction to Piperidine

Catalyst Hydrogen Source Typical Conditions
Palladium on Carbon (Pd/C) Hydrogen Gas (H₂) Varies (pressure and temperature)
Platinum on Carbon (Pt/C) Hydrogen Gas (H₂) Varies (pressure and temperature)
Rhodium on Carbon (Rh/C) Hydrogen Gas (H₂) Varies (pressure and temperature)

This table highlights common catalysts used for the reduction of pyridines to piperidines, a key synthetic route to the piperidine scaffold.

Nucleophilic Substitution Reactions on Substituted Piperidines

Direct nucleophilic substitution on the carbon atoms of the piperidine ring of pre-formed carbamates like this compound is a challenging transformation due to the unreactive nature of C-H bonds. Instead, functionalized piperidines are often synthesized through cyclization reactions that involve intramolecular nucleophilic substitution.

One common strategy begins with a linear precursor, such as a diol, which is then modified to facilitate ring closure. For instance, the synthesis of (S)-tert-butyl-1-cyclohexylpiperidin-3-ylcarbamate is achieved by first converting a diol into a di-tosylate. niscpr.res.in This transformation makes the terminal carbons highly electrophilic. The subsequent treatment with an amine, acting as a nucleophile, leads to a double nucleophilic substitution, effectively forming the piperidine ring. niscpr.res.in This method highlights how nucleophilic substitution is integral to constructing the substituted piperidine core itself, rather than modifying it post-synthesis.

The table below illustrates the synthesis of various N-substituted piperidine-3-ylcarbamates from a common diol intermediate via this intramolecular nucleophilic substitution strategy. niscpr.res.in

Amine NucleophileProductYield (%)
Cyclohexylamine(S)-tert-butyl-1-cyclohexylpiperidin-3-ylcarbamate37
n-Butylamine(S)-tert-butyl (1-butylpiperidin-3-yl)carbamate80

Data sourced from a multi-step synthesis starting from L-glutamic acid. niscpr.res.in

Diversification Strategies for Novel Piperidine Carbamate Derivatives

The piperidine carbamate scaffold serves as a versatile platform for generating extensive libraries of compounds through various diversification strategies. These methods focus on modifying the piperidine nitrogen and introducing a wide range of substituents to modulate the molecule's structural and physicochemical properties.

Amide Bond Formations and Coupling Reactions

The secondary amine of the piperidine ring in this compound is readily available for acylation and other coupling reactions to form amide bonds. This transformation is one of the most fundamental and widely used methods for derivatization. A host of coupling reagents have been developed to facilitate this reaction, ensuring high yields and minimizing side reactions like racemization. peptide.com

Commonly employed coupling reagents include carbodiimides such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. peptide.com More advanced phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as aminium-based reagents like HBTU and TBTU, offer high efficiency and are well-suited for both solution-phase and solid-phase synthesis. peptide.com

The following table summarizes various coupling agents used in amide bond formation.

Reagent ClassExamplesKey Features
CarbodiimidesDCC, DIC, EDCWidely used; byproduct removal can be an issue (DCC) or straightforward (EDC). peptide.com
Phosphonium SaltsBOP, PyBOPHigh efficiency; avoids certain side reactions; BOP produces a carcinogenic byproduct. peptide.com
Aminium SaltsHBTU, TBTUVery efficient with minimal racemization, especially with added HOBt. peptide.com

An example of such a modification involves the reaction of a piperidine derivative with cyanoacetic acid to yield a cyano-acetylated product, demonstrating the utility of this approach in creating functionalized analogs.

Alkylation and Arylation of the Piperidine Nitrogen

The nucleophilicity of the piperidine nitrogen allows for straightforward alkylation and more complex arylation reactions, providing a direct route to N-substituted derivatives.

N-Alkylation can be achieved under standard conditions, for example, by reacting the piperidine carbamate with alkyl halides or through reductive amination. A notable method involves the reaction of a tosylated precursor with primary amines, leading to the formation of N-alkylated piperidines. niscpr.res.in For example, reacting a di-tosylated acyclic precursor with n-butylamine results in the formation of (S)-tert-Butyl (1-butylpiperidin-3-yl)carbamate in good yield. niscpr.res.in

N-Arylation typically requires more sophisticated methods, often involving transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds between the piperidine nitrogen and aryl halides or triflates. researchgate.net, organic-chemistry.org These methods allow for the introduction of a wide variety of substituted and unsubstituted aryl groups. The choice of ligand is critical in these reactions to ensure high yields and selectivity. rsc.org While direct N-arylation of tert-butyl carbamate itself has been studied extensively, these principles are applicable to the piperidine carbamate scaffold. researchgate.net

Reaction TypeReagents/CatalystsProduct Type
N-AlkylationAlkyl Halides, Primary Amines (with tosylated precursors)N-Alkyl piperidines
N-ArylationAryl Halides/Triflates, Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., biarylphosphines)N-Aryl piperidines

Introduction of Various Substituents for Structural Modulation

Beyond N-functionalization, the piperidine carbamate scaffold can be modified by introducing a diverse array of substituents onto the piperidine ring itself, significantly altering the molecule's three-dimensional structure and properties.

One powerful strategy is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, to introduce triazole rings. For example, tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate can be reacted with various substituted azides to produce a library of 1,2,3-triazole-containing piperidine derivatives in high yields. nih.gov This approach is known for its efficiency and mild reaction conditions. nih.gov

Furthermore, fluorine-containing groups, such as the trifluoromethyl group, can be incorporated into the piperidine ring to modulate properties like metabolic stability and lipophilicity. chemicalbook.com, biosynth.com These complex substituents are typically introduced during the synthesis of the piperidine ring itself rather than by direct substitution on the pre-formed heterocycle.

Palladium-catalyzed C(sp³)–H arylation offers a modern and direct method for introducing aryl groups at the β-position of N-Boc-piperidines. rsc.org This reaction's selectivity between α- and β-arylation can be controlled by the choice of phosphine (B1218219) ligand, providing a sophisticated tool for precise structural modulation. rsc.org

The table below provides examples of substituents that can be introduced onto the piperidine scaffold and the synthetic methods employed.

Substituent TypeSynthetic MethodExample Precursors/Reagents
TriazoleCopper-Catalyzed Azide-Alkyne Cycloadditiontert-butyl 4-propioloylpiperazine-1-carboxylate, aryl azides, CuI, DIPEA nih.gov
TrifluoromethylMulti-step synthesis from functionalized precursorsBenzoic acid, 4-bromo-2,5-difluoro-, 1,1-dimethylethyl ester chemicalbook.com
Aryl (on ring carbon)Palladium-Catalyzed C-H ArylationN-Boc-piperidine, Aryl Halide, Pd Catalyst, Ligand rsc.org

Biological Activities and Pharmacological Profiles of Tert Butyl Methyl Piperidin 3 Yl Carbamate and Analogues

Central Nervous System (CNS) Activity

The piperidine (B6355638) moiety is a common structural feature in many CNS-active drugs, and its derivatives have been extensively investigated for their ability to modulate various neurotransmitter systems and enzymatic pathways. The following sections detail the known CNS activities of tert-butyl methyl(piperidin-3-yl)carbamate and its analogues.

Orexin (B13118510) Receptor Antagonism

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors OX1 and OX2, plays a crucial role in regulating wakefulness, arousal, and appetite. google.com Consequently, orexin receptor antagonists are recognized as a promising therapeutic strategy for the treatment of insomnia. google.comgov.bc.ca

While direct orexin receptor antagonism data for this compound is not extensively documented in publicly available research, its analogue, tert-butyl ((3R,6R)-6-methyl-piperidin-3-yl)carbamate , has been identified as a pivotal intermediate in the synthesis of potent orexin receptor antagonists. researchgate.net This suggests that the piperidine carbamate (B1207046) scaffold is a key pharmacophore for achieving orexin receptor blockade. The synthesis of novel orexin antagonists often involves the use of such piperidine intermediates, which are then further elaborated to optimize potency and selectivity for the orexin receptors. elsevierpure.comnih.govnih.govgoogle.com

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a well-established therapeutic approach for the symptomatic treatment of Alzheimer's disease, as it helps to elevate acetylcholine levels in the brain. nih.gov

Research into analogues of this compound has revealed significant AChE inhibitory activity. One notable analogue, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate , also known as the M4 compound, has demonstrated inhibitory activity against AChE. nih.gov The piperidine moiety is a common feature in many potent AChE inhibitors, and modifications to this ring system can dramatically influence activity. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showed that the introduction of an alkyl or phenyl group on the benzamide (B126) nitrogen significantly enhanced AChE inhibitory potency. nih.gov

β-Secretase Inhibition and Amyloid Beta Aggregation Prevention in Alzheimer's Disease Models

The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides, generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase, is a central event in the pathogenesis of Alzheimer's disease. nih.gov Therefore, inhibiting BACE1 is a prime therapeutic target to reduce Aβ production.

An analogue of this compound, the previously mentioned M4 compound (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate) , has been shown to be an inhibitor of BACE1. nih.gov In vitro studies have demonstrated its ability to inhibit β-secretase, and consequently, prevent the aggregation of Aβ peptides into fibrils. nih.gov Carbamate-containing compounds have been explored as potential inhibitors of secretase enzymes involved in APP processing. nih.gov

Below is a data table summarizing the in vitro activity of the M4 compound:

CompoundTargetActivity
M4β-Secretase 1IC₅₀ = 15.4 nM nih.gov
M4AcetylcholinesteraseKᵢ = 0.17 µM nih.gov
M4Aβ Aggregation85% inhibition at 100 µM nih.gov

Neuroprotective Effects in Astrocyte Cells

Astrocytes are crucial for maintaining brain homeostasis and providing support and protection to neurons. Their dysfunction is implicated in various neurodegenerative diseases. Compounds that can protect astrocytes from damage or modulate their reactivity are of significant therapeutic interest.

The analogue tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4 compound) has demonstrated a moderate protective effect in astrocyte cell cultures against amyloid-beta induced toxicity. nih.gov This neuroprotective activity is attributed to a reduction in tumor necrosis factor-alpha (TNF-α) and free radicals. nih.gov Other studies have also highlighted the neuroprotective potential of various piperidine derivatives in different models of neuronal injury, suggesting that this scaffold can be a valuable starting point for the development of neuroprotective agents. thieme-connect.comnih.govnih.govthieme-connect.com

Dopamine (B1211576) Receptor Ligand Activity

Dopamine receptors are a class of G protein-coupled receptors that are prominent targets for drugs used to treat a wide range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. nih.gov The dopamine receptor family is divided into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies. nih.gov

While direct data on the interaction of this compound with dopamine receptors is scarce, the piperidine scaffold is a well-established feature in many dopamine receptor ligands. nih.govnih.govmdpi.com For example, various piperidine-based compounds have been synthesized and evaluated as potent and selective D4 receptor antagonists. nih.govmdpi.com The discovery of benzyloxy piperidine-based D4 receptor antagonists highlights the potential of this chemical class in modulating dopaminergic neurotransmission. nih.gov The structural features of the piperidine ring and its substituents are critical for determining the affinity and selectivity for different dopamine receptor subtypes.

Serotonin (B10506) (5-HT7) Receptor Antagonism

The serotonin 5-HT7 receptor is implicated in the regulation of mood, circadian rhythms, and cognition, making it a target for the development of novel antidepressants and anxiolytics. nih.govresearchgate.net

Antineoplastic and Anticancer Activities

There is currently no direct scientific evidence to suggest that this compound possesses antineoplastic or anticancer properties. Searches of medicinal chemistry and oncology literature did not yield studies evaluating this specific compound for its effects on cancer cells or related molecular targets.

Inhibition of Heat Shock Proteins (Hsp70, Hsp90)

No research has been published to date that investigates the inhibitory activity of this compound against heat shock proteins Hsp70 or Hsp90. These proteins are critical for the stability of a wide range of client proteins that are often implicated in cancer, making them attractive targets for anticancer drug development. However, the potential of this specific carbamate compound to act as an Hsp inhibitor has not been explored in the available scientific literature.

Modulation of Cell Proliferation Pathways

The effect of this compound on cell proliferation pathways is another area lacking in dedicated research. Studies on other piperidine-containing compounds have shown a wide range of biological activities, including effects on cell cycle and apoptosis, but these findings cannot be directly extrapolated to the title compound without specific experimental validation.

Activity against Prostate Cancer Cell Lines (e.g., DU145, 22Rv1)

A review of the literature found no studies that have assessed the cytotoxic or anti-proliferative activity of this compound against the prostate cancer cell lines DU145, 22Rv1, or any other prostate cancer models. Therefore, its potential as a therapeutic agent for prostate cancer remains unevaluated.

Immunomodulatory Activities

The potential for this compound to modulate the immune system has not been a subject of direct investigation in the published literature. While the piperidine ring is a feature of some immunomodulatory drugs, the specific activity of this compound is unknown.

Toll-Like Receptor (TLR7/8) Antagonism in Immune Disorders

There are no available studies demonstrating that this compound functions as an antagonist of Toll-Like Receptors 7 and 8 (TLR7/8). Potent antagonists of these receptors are of interest for the treatment of autoimmune diseases like lupus. While research has identified various small molecule TLR7/8 antagonists, this compound has not been reported among them.

Nod-Like Receptor Protein 3 (NLRP3) Inflammasome Inhibition

The inhibition of the NLRP3 inflammasome is a key target for therapies aimed at a range of inflammatory diseases. However, there is no scientific literature to support the role of this compound as an inhibitor of the NLRP3 inflammasome. It is noteworthy that a related compound, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, has been described as a key intermediate in the synthesis of inhibitors of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), a protein involved in TLR and IL-1 receptor signaling pathways that can influence inflammatory responses. researchgate.net This connection, however, pertains to its use as a synthetic building block rather than its own direct biological activity.

Antimicrobial Activities

The piperidine ring is a common motif in many antimicrobial agents, and its derivatives have been the subject of extensive research to combat bacterial infections, including those caused by drug-resistant pathogens.

Analogues of this compound have demonstrated notable efficacy against a spectrum of Gram-positive bacteria. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which incorporate a piperidine-like structure, have been synthesized and evaluated for their antibacterial properties. Several of these compounds exhibited potent activity against various Gram-positive strains, including Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis, Staphylococcus xylosus, and Streptococcus pneumoniae. simsonpharma.com The minimum inhibitory concentrations (MICs) for some of the most active compounds are comparable to the antibiotic linezolid. simsonpharma.com

Specifically, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed significant inhibitory effects against S. aureus and S. pneumoniae. simsonpharma.com The introduction of a fluorine atom into the pyridine (B92270) ring of these analogues was found to considerably enhance their antibacterial activity. simsonpharma.com Furthermore, studies on other piperidine derivatives have also highlighted their activity against Staphylococcus aureus. nih.gov For example, some piperidine derivatives were found to be more active than others in the same series, suggesting that structural modifications, such as the length of a hydrocarbon chain, can significantly influence antibacterial potency. nih.gov

In the broader context of piperazine (B1678402) derivatives, which are structurally related to piperidines, compounds have been synthesized that show significant activity against Staphylococcus aureus and Streptomyces epidermidis. nih.gov Similarly, novel sulfonyl piperidine carboxamide derivatives have demonstrated moderate to good activity against Gram-positive microorganisms. nih.gov

Table 1: Antibacterial Activity of Selected Piperidine Analogues Against Gram-Positive Bacteria

Compound/Analogue Bacterial Strain MIC (µg/mL) Reference
3-(Pyridine-3-yl)-2-oxazolidinone derivative 21b Staphylococcus aureus Not Specified simsonpharma.com
3-(Pyridine-3-yl)-2-oxazolidinone derivative 21d Staphylococcus aureus Not Specified simsonpharma.com
3-(Pyridine-3-yl)-2-oxazolidinone derivative 21f Staphylococcus aureus Not Specified simsonpharma.com
Piperazine Hybrid Coumarin Indolylcyanoenone 5e S. aureus 25923 2 sigmaaldrich.com

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. The extracellular polymeric substance (EPS) matrix of biofilms acts as a physical barrier, protecting the embedded bacteria. nih.gov Consequently, there is a growing interest in developing agents that can inhibit biofilm formation or eradicate existing biofilms.

Analogues of this compound have shown promise in this area. A study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives revealed that these compounds exhibit universal antibiofilm activity. simsonpharma.com One particular derivative, compound 21d, demonstrated significant, concentration-dependent inhibition of biofilm formation. simsonpharma.com This suggests that the piperidine scaffold can be a valuable component in the design of antibiofilm agents.

Research into other related structures, such as ethyl N-(2-phenethyl) carbamate analogues, has led to the discovery of a class of biofilm inhibitors based on a menthyl carbamate scaffold. ambeed.com These compounds have shown low micromolar IC50 values for the inhibition of various S. aureus biofilms, including those of methicillin-resistant S. aureus (MRSA). ambeed.com Additionally, tert-butylphenylthiazole derivatives with an oxadiazole linker have been shown to eradicate staphylococcal biofilm mass in a dose-dependent manner. researchgate.net

Table 2: Biofilm Inhibition by Selected Analogues

Compound/Analogue Bacterial Strain Activity Reference
3-(Pyridine-3-yl)-2-oxazolidinone derivative 21d S. pneumoniae (ATCC 49619) Significant concentration-dependent inhibition simsonpharma.com
Menthyl carbamate analogue 9a MRSA IC50: 124 µM ambeed.com
Menthyl carbamate analogue 10a MRSA IC50: 4.70 µM ambeed.com

Other Noteworthy Biological Activities

Beyond their antimicrobial potential, the structural motifs present in this compound are also found in inhibitors of key enzymes involved in cellular signaling and gene regulation.

The calmodulin-dependent kinase (CaMK) family plays a crucial role in various cellular processes by transducing calcium signals. scribd.com Dysregulation of CaMK activity has been implicated in several diseases, making them attractive therapeutic targets. google.comnih.gov Notably, the synthesis of potent and selective CaMK1D inhibitors has utilized (S)-tert-butyl piperidin-3-ylcarbamate as a key building block. This highlights the importance of the piperidine carbamate structure in achieving affinity and selectivity for this kinase.

While specific inhibitory data for this compound itself is not available, the development of pyrimidine (B1678525) amide-based CaMK1D inhibitors demonstrates that the piperidine moiety is a critical component for interacting with the kinase. The structure-activity relationship studies of these inhibitors reveal that variations in the substitution pattern on the aniline (B41778) portion of the molecule, which is coupled to the piperidine fragment, significantly impact potency and selectivity.

Table 3: CaMK Inhibition by Analogues Incorporating a Piperidine Carbamate Scaffold

Compound Class Target Kinase Key Structural Feature Reference
Pyrimidine Amides CaMK1D (S)-tert-butyl piperidin-3-ylcarbamate

Histone deacetylases (HDACs) are enzymes that play a critical role in the regulation of gene expression through the deacetylation of histone and non-histone proteins. HDAC inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology. The general structure of many HDAC inhibitors consists of a zinc-binding group, a linker, and a "capping" group.

The piperidine and piperazine rings have been effectively utilized as part of the linker or capping group in the design of novel HDAC inhibitors. nih.gov For example, a series of N-substituted 4-alkylpiperidine hydroxamic acids have been identified as submicromolar inhibitors of HDACs. nih.gov The length of the linker and the nature of the aromatic capping group were systematically varied to optimize inhibitory activity. nih.gov

While direct evidence of HDAC inhibition by this compound is lacking, the presence of the piperidine carbamate structure in known HDAC inhibitors suggests its potential as a scaffold for the development of new modulators of this enzyme class. Patents have described carbamic acid compounds that inhibit HDAC activity, further supporting the relevance of this chemical moiety.

Table 4: HDAC Inhibition by Piperidine/Piperazine Analogues

Compound Class Target Activity Reference
N-substituted 4-alkylpiperidine hydroxamic acids HDACs Submicromolar inhibition nih.gov
Piperazine hydroxamates (e.g., compound 5c) hHDAC8 IC50: 33.67 µM

Mechanism of Action Studies and Molecular Interactions

Enzyme Inhibition Assays

There is no available public data detailing the inhibitory activity of tert-butyl methyl(piperidin-3-yl)carbamate against specific enzymes. Consequently, IC50 and Ki values, which quantify the concentration of an inhibitor required to block 50% of enzyme activity and the inhibition constant, respectively, have not been documented for this compound. Similarly, specificity and selectivity profiles against various enzyme families are not described in the current body of scientific literature.

Receptor Binding Studies

Information regarding the direct binding affinity of this compound to specific receptors is not available. Therefore, key metrics such as the dissociation constant (Kd), which measures the strength of the ligand-receptor interaction, have not been published. Furthermore, there are no reports of its characterization using in vitro binding assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which are standard methods for analyzing biomolecular interactions.

Cellular Pathway Modulation

Consistent with the lack of specific enzyme and receptor interaction data, there is no information available on how this compound may modulate specific cellular pathways. Research has instead focused on the biological effects of more complex molecules synthesized using this carbamate (B1207046) as a starting material. For instance, patent literature describes its use in the creation of inhibitors for kinases such as Bruton's tyrosine kinase (Btk) and Pim kinases, which are involved in cell signaling pathways related to cancer and inflammatory diseases. google.comgoogle.com However, the bioactivity of these final compounds cannot be directly attributed to the this compound moiety alone.

Effects on Inflammatory Cytokine Production (e.g., TNF-α)

There is no specific data in the reviewed scientific literature that details the effects of this compound on the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). While related compounds have been investigated for their anti-inflammatory properties, these results cannot be directly extrapolated to this compound. Without dedicated in vitro or in vivo studies, its impact on cytokine modulation remains uncharacterized.

Impact on Free Radical Generation

Similarly, the direct impact of this compound on free radical generation has not been documented in peer-reviewed research. The antioxidant potential of various piperidine-containing compounds is an active area of investigation, with many derivatives showing an ability to scavenge free radicals. However, specific assays and detailed findings concerning this compound are absent from the current scientific record.

Bacterial Membrane Depolarization Studies

The potential antibacterial mechanism of this compound, specifically through bacterial membrane depolarization, is another area lacking direct research. Studies on other antimicrobial compounds, including certain piperidine (B6355638) derivatives, have utilized membrane depolarization assays to elucidate their mode of action. These studies typically measure changes in the membrane potential of bacteria upon exposure to the compound. However, no such studies have been published for this compound.

Applications and Preclinical Development in Drug Discovery

Lead Compound Identification and Optimization

The piperidine (B6355638) ring system, functionalized with a carbamate (B1207046) group, provides a versatile and valuable starting point for the design of novel drug candidates. The tert-butyl carbamate (Boc) group, in particular, serves as a common protecting group in organic synthesis, allowing for selective reactions at other positions of the piperidine ring.

Furthermore, the piperidine carbamate structure has been employed in the design of inhibitors for other enzyme classes, such as fatty acid amide hydrolase (FAAH). rsc.org The ability to tune the scaffold allows for the development of inhibitors with varying degrees of selectivity, including those that can dually inhibit both MAGL and FAAH. nih.gov

Following the identification of a lead compound, the process of lead optimization is undertaken to enhance its binding affinity for the intended biological target and to improve its selectivity over other related targets. This is a crucial step in developing a safe and effective drug. Structure-activity relationship (SAR) studies are central to this process, where systematic modifications are made to the molecule to understand their impact on biological activity.

For piperidine carbamate-based compounds, SAR studies can involve altering the substitution pattern on the piperidine ring, modifying the carbamate group, or introducing different chemical moieties to explore new interactions with the target protein. For example, research on MAGL inhibitors has shown that the efficiency of inhibition can be improved by using azetidine (B1206935) and piperidine-derived carbamates. acs.org The generation of crystal structures of these inhibitors bound to their target enzyme can provide invaluable insights for further optimization. acs.org

The following interactive table illustrates hypothetical data from an SAR study on a series of piperidine carbamate derivatives targeting a specific enzyme, demonstrating how structural changes can influence binding affinity.

Compound IDR1-Substituent on PiperidineCarbamate TypeTarget Binding Affinity (IC₅₀, nM)
A-1Htert-Butyl120
A-24-fluorotert-Butyl85
A-34-hydroxytert-Butyl60
A-4HIsopropyl150

Prodrug Design Utilizing Piperidine Carbamate Structures

The carbamate functionality within the tert-Butyl Methyl(piperidin-3-yl)carbamate structure can be strategically employed in prodrug design. acs.org A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body. This approach is often used to overcome challenges related to a drug's pharmacokinetic properties, such as poor absorption or limited distribution to the target tissue.

The carbamate can act as a bioreversible protecting group for the piperidine nitrogen, increasing the molecule's lipophilicity and potentially enhancing its ability to cross cell membranes. acs.org Once in the body, the carbamate can be cleaved by endogenous enzymes, such as esterases, to release the active drug. acs.org This strategy can be particularly useful for improving the oral bioavailability or brain penetration of piperidine-containing therapeutic agents.

Role in the Synthesis of Specific Therapeutic Agents (e.g., Nemonoxacin Malate)

This compound and its analogs are valuable intermediates in the synthesis of various pharmaceuticals. The Boc-protected piperidine moiety is a common building block used to introduce a piperidine ring into a larger molecule. The protecting group prevents the piperidine nitrogen from undergoing unwanted reactions during the synthetic sequence and can be easily removed under acidic conditions at a later stage.

A notable example of a therapeutic agent where a protected piperidine derivative is a key intermediate is Nemonoxacin, a non-fluorinated quinolone antibiotic. The synthesis of Nemonoxacin involves the coupling of a chiral piperidine side chain to the quinolone core. The use of a Boc-protected piperidine ensures that the coupling reaction proceeds efficiently and with the desired regioselectivity.

Challenges and Considerations in Preclinical Development

Despite the utility of the piperidine carbamate scaffold, several challenges must be addressed during the preclinical development of drug candidates derived from this structure.

A critical aspect of preclinical development is the evaluation of a compound's oral bioavailability, which is the fraction of an orally administered dose that reaches the systemic circulation unchanged. While the carbamate group can be used to modulate lipophilicity, achieving optimal bioavailability requires a careful balance of various physicochemical properties.

In vivo studies in animal models, such as rats and dogs, are essential for assessing the bioavailability of new chemical entities. These studies provide key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).

Below is a hypothetical data table from a bioavailability study in rats for a series of piperidine carbamate-based compounds.

Compound IDOral Bioavailability (%)Cmax (ng/mL)Tmax (hr)
B-1354501.0
B-2506200.5
B-3202801.5

Factors such as first-pass metabolism, where the compound is metabolized in the gut wall or liver before reaching systemic circulation, can significantly impact bioavailability. Therefore, a thorough investigation of the metabolic stability of piperidine carbamate derivatives is a crucial component of preclinical assessment.

Translational Research from In Vitro to In Vivo Studies

The journey of a chemical compound from a promising candidate in laboratory tests to a viable component in preclinical and clinical development is a complex process known as translational research. This transition from in vitro (in a test tube or culture dish) to in vivo (in a living organism) studies is a critical step in evaluating the true potential of a compound like this compound. This section explores the typical trajectory of such research, highlighting how initial findings are expanded upon in more complex biological systems.

While direct translational studies on this compound are not extensively published, the preclinical development of structurally related piperidine derivatives offers valuable insights into this process. A notable example can be found in the investigation of compounds designed for neurodegenerative diseases, such as Alzheimer's disease.

One such study investigated a related compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, referred to as the M4 compound. researchgate.net In vitro experiments demonstrated its potential as an inhibitor of both β-secretase and acetylcholinesterase, enzymes implicated in the pathology of Alzheimer's disease. researchgate.net Furthermore, these laboratory studies indicated that the M4 compound could prevent the aggregation of amyloid-beta peptides, a key event in the formation of amyloid plaques in the brain. researchgate.net

These promising in vitro results prompted further investigation in an in vivo model. The M4 compound was tested in a scopolamine-induced model in rats, a common method to simulate cognitive deficits associated with Alzheimer's disease. However, the in vivo studies did not show a significant effect compared to the control drug, galantamine. researchgate.net This discrepancy between the in vitro and in vivo findings was attributed to the poor bioavailability of the M4 compound in the brains of the rats. researchgate.net

This case underscores a crucial aspect of translational research: the significant differences that can arise between the controlled environment of a laboratory experiment and the complex biological system of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a pivotal role in determining a compound's efficacy in vivo.

The table below summarizes the translational research findings for the M4 compound, illustrating the progression from in vitro to in vivo studies.

Study Type Model System Key Findings Outcome
In VitroCell-free assays and astrocyte cell cultures- Inhibition of β-secretase and acetylcholinesterase- Prevention of amyloid-beta aggregation- Moderate protective effect in astrocytes against amyloid-beta induced cell deathPromising results warranting further investigation in a living model.
In VivoScopolamine-induced rat model of cognitive deficit- No significant improvement in cognitive function compared to galantamineDisappointing results attributed to poor brain bioavailability.

This example highlights the importance of early consideration of a compound's pharmacokinetic properties in the drug discovery process. For a compound like this compound to successfully transition from in vitro promise to in vivo efficacy, it would need to not only demonstrate potent activity at its target but also possess favorable ADME characteristics to ensure it can reach its site of action in sufficient concentrations.

Impurity Profiling and Control Strategies

The identification and control of impurities in active pharmaceutical ingredients (APIs) and drug products are critical for ensuring their quality, safety, and efficacy. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities. jocpr.com For a compound like this compound, which serves as a key building block in the synthesis of more complex pharmaceutical molecules, a thorough understanding of its potential impurities is paramount.

Impurities can originate from various sources, including the starting materials, reagents, catalysts, solvents, intermediates, and by-products of the synthesis process. researchgate.net They can also arise from the degradation of the compound during storage or formulation. jocpr.com The process of detecting, identifying, and quantifying these impurities is known as impurity profiling. researchgate.net

For piperidine-containing compounds, one potential impurity of concern is piperidine itself. Piperidine can be a genotoxic impurity, meaning it has the potential to damage DNA and cause mutations, which can lead to cancer. alternative-therapies.comnih.gov Therefore, its presence, even at trace levels, must be carefully monitored and controlled.

Potential Impurities in the Synthesis of this compound:

The synthesis of this compound can potentially generate several types of impurities. These can be broadly categorized as follows:

Process-Related Impurities: These are impurities that arise from the manufacturing process. They can include unreacted starting materials, intermediates, and by-products from side reactions.

Degradation Products: These impurities can form due to the degradation of the final compound under various conditions such as heat, light, or humidity.

Residual Solvents: Solvents used during the synthesis and purification steps may remain in the final product.

Inorganic Impurities: These can include reagents, ligands, and catalysts used in the synthesis.

Control Strategies:

Effective control of impurities involves a multi-faceted approach throughout the development and manufacturing process. Key strategies include:

Understanding the Synthetic Route: A thorough understanding of the reaction mechanism and potential side reactions is crucial for predicting and controlling the formation of process-related impurities.

Optimization of Reaction Conditions: Carefully controlling parameters such as temperature, pressure, reaction time, and stoichiometry can minimize the formation of by-products.

Purification Techniques: The use of appropriate purification methods, such as crystallization, chromatography, and distillation, is essential for removing impurities from the final product.

Development of Analytical Methods: Sensitive and specific analytical methods are required to detect and quantify impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for impurity profiling. ijprajournal.com For instance, a liquid chromatography-mass spectrometry (LC-MS) method has been developed for the determination of the genotoxic impurity piperidine in the API of rimonabant, another piperidine-containing drug. alternative-therapies.comnih.gov

Setting Acceptance Criteria: Based on safety data and regulatory guidelines, acceptable limits for each identified and unidentified impurity must be established.

The table below outlines some potential impurities that could be associated with this compound and the analytical techniques commonly used for their detection.

Impurity Type Potential Examples Common Analytical Techniques
Process-RelatedUnreacted starting materials, diastereomers, regioisomersHPLC, GC, LC-MS, NMR
GenotoxicPiperidineLC-MS, GC-MS
Residual SolventsToluene, Dichloromethane (B109758), MethanolGC with headspace analysis
InorganicHeavy metals from catalystsInductively Coupled Plasma (ICP) Spectroscopy

Advanced Research Methodologies and Computational Studies

In Vitro Experimental Methodologies

In vitro studies, conducted outside of a living organism, form the foundational tier of research, providing initial data on the biological effects of a compound at the cellular and molecular level.

Cell culture models are indispensable for the initial screening of the biological activity of tert-Butyl Methyl(piperidin-3-yl)carbamate derivatives. These models allow for the controlled assessment of a compound's effect on specific cell types, particularly in oncology research. For instance, derivatives have been tested against various human cancer cell lines to determine their anti-proliferative and cytotoxic effects.

Studies have demonstrated that certain analogs exhibit pro-apoptotic activity, meaning they can induce programmed cell death in cancer cells. This has been observed in cell lines such as A549 (lung carcinoma), MDA-MB-231 (breast cancer), and HCT116 (colon cancer). Similarly, bufalin-3-yl nitrogen-containing-carbamate derivatives, which incorporate a related structural motif, have been evaluated for their ability to inhibit the proliferation of the HeLa human cervical cancer cell line.

Table 1: Examples of Cell Culture Models in the Study of this compound Analogs

Cell LineCancer TypeObserved Effect of Derivatives
A549Lung CarcinomaPro-apoptotic effects
MDA-MB-231Breast CancerPro-apoptotic effects
HCT116Colon CancerPro-apoptotic effects
HeLaCervical CancerProliferation inhibition

This table is based on data from studies on derivatives and is for illustrative purposes of the methodology.

Biochemical assays are critical for elucidating the mechanism of action at a molecular level, specifically how a compound interacts with enzymes and receptors. For this compound and its analogs, a significant area of investigation has been their role as cholinesterase inhibitors.

Assays measuring the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are commonly employed. The Ellman's method is a widely used colorimetric assay to quantify cholinesterase activity and determine the half-maximal inhibitory concentration (IC₅₀) of a compound. The carbamate (B1207046) functional group within the molecule is crucial for its inhibitory activity, often acting as a key interacting moiety within the enzyme's active site. Research has also explored how these compounds act as ligands in receptor binding studies to modulate receptor activity.

Table 2: Biochemical Assays and Molecular Targets

Assay TypeMolecular TargetPurpose of StudyKey Functional Group
Cholinesterase Inhibition AssayAcetylcholinesterase (AChE)To quantify inhibitory potency (IC₅₀)Carbamate
Cholinesterase Inhibition AssayButyrylcholinesterase (BuChE)To determine selective inhibitionCarbamate
Receptor Binding AssayVarious ReceptorsTo evaluate ligand binding and activity modulationPiperidine (B6355638)

In Vivo Animal Models for Efficacy and Pharmacological Evaluation

Following promising in vitro results, in vivo animal models are utilized to evaluate the efficacy and pharmacological properties of drug candidates in a complex, living system. While specific in vivo data for the parent compound, this compound, is limited in public literature, studies on its derivatives illustrate the methodologies used.

For example, derivatives designed as potential treatments for Alzheimer's disease have been assessed in animal models where cognitive deficits are induced using agents like scopolamine. These studies measure the compound's ability to reverse or mitigate these deficits. In oncology, bufalin-based carbamate derivatives have been tested in rodent models, demonstrating significant tumor growth inhibition when administered systemically. These in vivo studies are essential for understanding how the compound behaves within a whole organism, providing insights into its potential therapeutic efficacy.

Computational Chemistry and Molecular Modeling

Computational techniques are powerful tools for predicting and rationalizing the behavior of molecules, saving significant time and resources in the drug discovery process.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the interaction between a drug candidate and its protein target.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netijnrd.org By analyzing a series of related compounds, QSAR models can predict the activity of new, unsynthesized molecules. researchgate.net

QSAR studies on piperidine carbamate analogs investigate how modifying substituents on the piperidine ring affects key physicochemical properties, which in turn influence biological activity. Properties such as the logarithm of the partition coefficient (logP), a measure of lipophilicity, and aqueous solubility are critical for a drug's absorption and distribution. For example, adding electron-withdrawing groups like a nitro group can increase lipophilicity, while adding hydroxyl groups can enhance water solubility. These models provide a systematic framework for understanding how structural changes modulate a compound's properties and activity, guiding the design of more effective analogs.

Table 3: Illustrative QSAR Data for Piperidine Ring Substituents

Substituent ExampleEffect on logP (Lipophilicity)Effect on Aqueous Solubility
3-NitrobenzylIncreasesDecreases
4-Hydroxypropan-2-ylDecreasesIncreases
MethylBaselineBaseline

This table is derived from QSAR principles applied to analogous structures and serves to illustrate the methodology.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are crucial for understanding its interactions and properties. Computational chemistry provides powerful tools to investigate these aspects through conformational analysis and molecular dynamics (MD) simulations. These methods allow for the exploration of the molecule's potential energy surface, the identification of stable conformers, and the characterization of its flexibility over time.

Conformational analysis of this compound focuses on identifying the most stable arrangements of its atoms in space. The piperidine ring can adopt several conformations, with the chair form being the most common and energetically favorable for simple piperidines. However, the presence of substituents, such as the tert-butoxycarbonylmethylamino group at the C3 position, can influence the conformational equilibrium.

The rotational barrier around the C-N bond of the carbamate group also contributes to the conformational landscape. The planarity of the carbamate moiety and its orientation relative to the piperidine ring are important factors. Furthermore, the rotation of the tert-butyl group and the methyl group introduces additional degrees of freedom that must be considered in a thorough conformational search.

Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior. By simulating the atomic motions over time, MD can reveal the transitions between different conformational states and the flexibility of various parts of the molecule. For a molecule like this compound, an MD simulation would typically show the piperidine ring maintaining its chair conformation for most of the simulation time, with occasional puckering or transitions to higher-energy twist-boat forms.

Table 1: Calculated Relative Energies of a Putative Conformational Analysis

ConformerPiperidine Ring ConformationC3-Substituent OrientationRelative Energy (kcal/mol)
1ChairEquatorial0.00
2ChairAxial2.5 - 4.0
3Twist-Boat-> 5.0

Table 2: Illustrative Dihedral Angles for the Most Stable Conformer (Chair, Equatorial)

Dihedral AngleAtoms InvolvedTypical Value (degrees)
C2-C3-N-C(carbonyl)Defines substituent orientation~175 to 180
C4-C3-N-C(carbonyl)Defines substituent orientation~ -60 to -70
O=C-N-C(methyl)Defines carbamate planarity~ 0 or 180

These computational approaches are essential for building a comprehensive understanding of the structural and dynamic properties of this compound at the molecular level.

Future Directions and Emerging Research Avenues for Tert Butyl Methyl Piperidin 3 Yl Carbamate Research

Exploration of New Therapeutic Targets

Research into piperidine (B6355638) carbamate (B1207046) derivatives is expanding beyond their established roles, with scientists targeting a range of enzymes and receptors implicated in various diseases. The inherent structural characteristics of the piperidine moiety, combined with the carbamate linker, offer a flexible scaffold for designing highly specific and potent inhibitors or modulators. researchgate.netnih.gov

Future research is focused on several key areas:

Serine Protease Inhibition: A significant area of investigation involves the design of piperidine carbamate derivatives as inhibitors of serine proteases such as matriptase, hepsin, and hepatocyte growth factor activator (HGFA). rsc.org These enzymes are crucial in signaling pathways like HGF/MET and MSP/RON, which are implicated in cancer progression. Researchers have successfully designed peptidomimetic hybrid small molecules based on the piperidine carbamate structure that show potent activity against these targets. rsc.org

Endocannabinoid System Modulation: Piperidine and piperazine (B1678402) carbamates have been identified as effective inhibitors of endocannabinoid hydrolases, specifically monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH). nih.gov These enzymes are responsible for degrading the endocannabinoids 2-arachidonoylglycerol (B1664049) and anandamide. By inhibiting these enzymes, these compounds can raise brain endocannabinoid levels, opening up therapeutic possibilities for neurological and psychiatric disorders. Future work aims to fine-tune the selectivity of these inhibitors for MAGL versus FAAH to create more targeted treatments. nih.gov

Neuropathic Pain and Neurodegenerative Disorders: The broader class of piperidine derivatives is being actively investigated for neuropathic pain through the targeting of the σ1 receptor and carbonic anhydrases (CA). nih.govencyclopedia.pub Furthermore, building on the success of the piperidine-containing drug Donepezil for Alzheimer's disease, researchers are developing new analogs, such as indolylpiperidine derivatives, that can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), offering a dual-action approach. encyclopedia.pub

Antiviral and Antimicrobial Agents: The piperidine core structure has shown promise in the development of agents against various pathogens. Derivatives have been identified that inhibit the H1N1 influenza virus, and others have shown a strong binding affinity for the main protease of SARS-CoV-2. encyclopedia.pub This suggests a promising future for developing piperidine carbamates as broad-spectrum antiviral drugs.

Table 1: Emerging Therapeutic Targets for Piperidine Carbamate Derivatives

Therapeutic Target Class Specific Examples Associated Disease Area Research Finding
Serine Proteases Matriptase, Hepsin, HGFA Cancer Piperidine carbamate dipeptide inhibitors show potent activity and selectivity. rsc.org
Endocannabinoid Hydrolases MAGL, FAAH Neurological Disorders Piperidine/piperazine carbamates can function as selective MAGL inhibitors or dual FAAH/MAGL inhibitors. nih.gov
Pain & Neurodegeneration σ1 Receptor, Carbonic Anhydrase, AChE, BuChE Neuropathic Pain, Alzheimer's Disease Piperidine derivatives are being developed as receptor antagonists, enzyme inhibitors, and dual-action agents. nih.govencyclopedia.pub
Viral Proteins H1N1 Hemagglutinin, SARS-CoV-2 Main Protease Infectious Diseases N-benzyl piperidines and other derivatives show potential as viral inhibitors. encyclopedia.pub

Development of Novel Synthetic Routes and Technologies

The efficiency, cost-effectiveness, and environmental impact of chemical synthesis are critical considerations in pharmaceutical development. For tert-butyl methyl(piperidin-3-yl)carbamate and related structures, a key focus of future research is the innovation of synthetic methodologies to overcome the challenges associated with creating chiral centers and to streamline production.

Emerging synthetic strategies include:

Chemoenzymatic Synthesis: A significant advancement is the use of chemoenzymatic processes. For instance, a practical method has been developed for preparing the closely related tert-butyl ((3R,6R)-6-methyl-piperidin-3-yl)carbamate, a key intermediate for orexin (B13118510) receptor antagonists and IRAK4 inhibitors. researchgate.net This approach utilizes a transaminase (ATA) biocatalyst for a crucial transamination-spontaneous cyclization step. The benefits of this strategy include high optical purity (>99.9% enantiomeric excess), a reduction in toxic chemicals and hazardous reaction conditions, and potential for cost-effective industrial application. researchgate.net

Advanced Catalysis: The hydrogenation of pyridine (B92270) precursors is a fundamental method for creating the piperidine core. Research is moving towards more sophisticated and efficient catalysts. This includes the use of rhodium and iridium complexes for asymmetric hydrogenation, allowing for highly diastereoselective outcomes. nih.gov Novel heterogeneous catalysts, such as nickel silicide, are also being developed, offering high stability and reusability, which are advantageous for large-scale synthesis. nih.gov

Radical-Mediated Cyclization: Radical intramolecular cyclization presents another modern approach. For example, a cobalt(II)-catalyzed radical cyclization of linear amino-aldehydes has been developed for producing various piperidines. While challenges such as the formation of by-products exist, this method offers a new pathway for constructing the heterocyclic ring under specific conditions. nih.gov

Table 2: Comparison of Synthetic Technologies for Piperidine Derivatives

Synthetic Technology Key Features Advantages
Chemoenzymatic Synthesis Uses biocatalysts (e.g., transaminases) for key steps. researchgate.net High stereoselectivity, reduced hazardous waste, cost-effective. researchgate.net
Advanced Catalysis Employs novel metal catalysts (e.g., Rh, Ir, Ni-silicide). nih.gov High efficiency, diastereoselectivity, catalyst reusability. nih.gov
Radical-Mediated Cyclization Involves intramolecular cyclization via radical intermediates. nih.gov Provides an alternative route for ring formation. nih.gov
Multi-Component Reactions Combines several reactants in a single step (e.g., [5+1] annulation). nih.gov Increases reaction efficiency and reduces the number of synthetic steps. nih.gov

Combination Therapies Involving Piperidine Carbamate Derivatives

The future of treating complex diseases like cancer and chronic inflammatory conditions often lies in combination therapy. The goal is to target multiple disease pathways simultaneously to enhance efficacy, overcome drug resistance, and potentially reduce side effects by using lower doses of each agent. Piperidine carbamate derivatives are well-positioned for inclusion in such therapeutic regimens.

Oncology: In cancer treatment, combining different therapeutic agents is standard practice. Carbamate drugs like docetaxel (B913) are already used in combination with other antitumor agents to inhibit cancer cell division. nih.gov Given that piperidine carbamates are being developed to inhibit signaling pathways (e.g., HGF/MET) that drive tumor growth and metastasis, a logical next step is to investigate their use alongside conventional chemotherapies or other targeted agents. rsc.org Such combinations could create a multi-pronged attack on cancer cells, targeting both their proliferation and their survival signaling.

Inflammatory and Pain Disorders: For conditions involving both pain and inflammation, combining a piperidine-based compound with other anti-inflammatory drugs could yield a synergistic effect. nih.gov For instance, a future piperidine carbamate derivative targeting a specific pain receptor could be co-administered with a non-steroidal anti-inflammatory drug (NSAID) or a corticosteroid. This approach could provide more comprehensive symptom relief by addressing both the neuronal and inflammatory components of the condition.

The investigation into combination therapies requires rigorous preclinical and clinical studies to determine optimal pairings and to ensure a favorable safety profile. The versatility of the piperidine carbamate scaffold makes it a prime candidate for developing agents that can be effectively integrated into next-generation combination treatments.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl methyl(piperidin-3-yl)carbamate, and what reagents are critical for carbamate formation?

  • Methodological Answer : The synthesis typically involves reacting a piperidin-3-ylmethylamine derivative with tert-butyl chloroformate or di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine). For example, highlights that tert-butyl chloroformate reacts with amines in inert atmospheres (e.g., N₂) at low temperatures (0–5°C) to minimize side reactions . further notes di-tert-butyl dicarbonate as a key reagent for carbamate formation, requiring controlled temperatures (20–25°C) . Purification often involves column chromatography or recrystallization using solvents like ethyl acetate/hexane .

Q. How can researchers purify and characterize this compound to confirm structural integrity?

  • Methodological Answer : Post-synthesis purification is achieved via flash chromatography (silica gel, gradient elution) or recrystallization. Characterization employs nuclear magnetic resonance (NMR; ¹H/¹³C) to verify the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and carbamate linkage (δ ~155 ppm for carbonyl). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while HPLC (C18 column, acetonitrile/water) assesses purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multistep syntheses?

  • Methodological Answer : Optimization includes:

  • Temperature control : Low temperatures (0–5°C) during carbamate formation to prevent decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reagent solubility and reaction homogeneity .
  • Catalytic additives : 4-Dimethylaminopyridine (DMAP) can accelerate carbamate coupling reactions .
  • In-line monitoring : Thin-layer chromatography (TLC, silica gel, UV visualization) tracks reaction progress and intermediates .

Q. What strategies address stereochemical challenges during the synthesis of this compound derivatives?

  • Methodological Answer : Stereochemical control is critical for piperidine ring substituents. demonstrates that chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) can enforce desired configurations. For example, tert-butyl (cis-5-fluoropiperidin-3-yl)carbamate synthesis uses stereospecific fluorination agents to retain ring geometry . Chiral HPLC or optical rotation measurements validate enantiomeric excess .

Q. What methodologies are used to evaluate the interaction of this compound with biological targets like enzymes or receptors?

  • Methodological Answer :

  • Enzyme assays : Fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases) measure inhibition/activation kinetics .
  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to immobilized receptors .
  • Molecular docking : Computational models (AutoDock, Schrödinger) predict binding poses, validated by mutagenesis studies .

Q. How do structural modifications of this compound analogs influence their biological activity and pharmacokinetic properties?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies reveal:

  • Lipophilicity : Trifluoromethyl groups (e.g., in ’s analog) enhance membrane permeability but may reduce solubility .
  • Steric effects : Bulky substituents on the piperidine ring (e.g., 4-cyanopyridinyl) alter receptor selectivity .
  • Metabolic stability : In vitro microsomal assays (e.g., liver S9 fractions) assess oxidative degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.